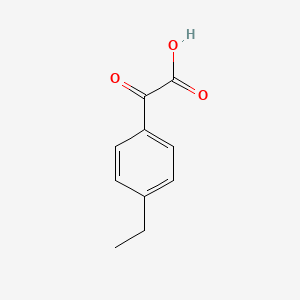
2-(p-Tolyl)-1,1,2-triphenylethene
Vue d'ensemble
Description
The compound “2-(p-Tolyl)-1,1,2-triphenylethene” likely contains a tolyl group (a methyl-substituted phenyl group) and a triphenylethene structure. These structures are common in various organic compounds and can contribute to the compound’s physical and chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a tolyl group with a triphenylethene structure. This could potentially be achieved through a variety of organic reactions, including coupling reactions .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would likely consist of a central ethene group (a carbon-carbon double bond), with three phenyl groups and a tolyl group attached .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the phenyl and tolyl groups. For example, the tolyl group could potentially participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the phenyl and tolyl groups. For example, these groups could contribute to the compound’s solubility, melting point, and boiling point .Applications De Recherche Scientifique
Grignard Reagent Formation Reaction:
- The reaction of 2-chloro-1,1,1-triphenylethane with magnesium in THF produces 1,1,2-triphenylethene as one of the products, which indicates its potential role in the formation of Grignard reagents (Bickelhaupt et al., 2008).
Hyperbranched Conjugated Poly(tetraphenylethene):
- Tetraphenylethene-containing diyne, synthesized and polymerized, resulted in hyperbranched polymer with applications in fluorescent photopatterning, optical limiting, and explosive detection (Hu et al., 2012).
Organic Light-Emitting Diodes (OLEDs):
- Triphenylethene moieties with carbazole-based substitutions are used to realize molecules with strong blue aggregation-induced emission (AIE), suitable for fabricating non-doped blue OLEDs (Lo et al., 2017).
Epoxidation of Ethylenic Linkages:
- Oxidation of triaryl olefins like 1,1,2-triphenylethylene by chromium trioxide demonstrates its reactivity and potential applications in organic synthesis (Moussa & Abdalla, 2007).
Suzuki Coupling in Polymer Synthesis:
- Suzuki coupling reactions, involving triphenylethene derivatives, are utilized in synthesizing high molecular weight poly(p-phenylenes) (Goodson et al., 1998).
AIE Luminogens with Hole-Transporting Property:
- Triphenylamine and Tetraphenylethene (TPE) derivatives exhibit aggregation-induced emission (AIE) and are used as hole-transporting materials in luminogens (Liu et al., 2011).
Propriétés
IUPAC Name |
1-methyl-4-(1,2,2-triphenylethenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22/c1-21-17-19-25(20-18-21)27(24-15-9-4-10-16-24)26(22-11-5-2-6-12-22)23-13-7-3-8-14-23/h2-20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZZQDOFHHSVMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



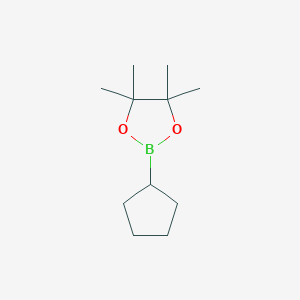

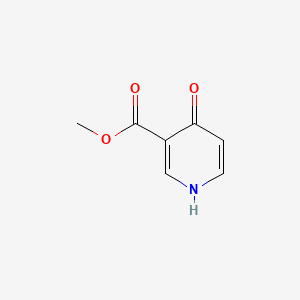
![9,9'-Spirobi[fluorene]-2,2'-diyldiboronic acid pinacol ester](/img/structure/B3178605.png)
![6-Methoxy-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B3178613.png)

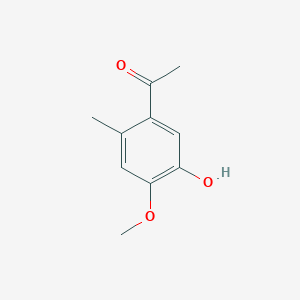
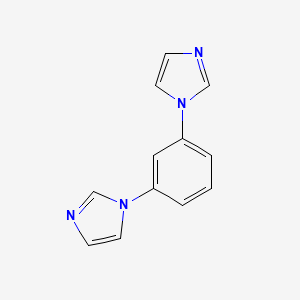
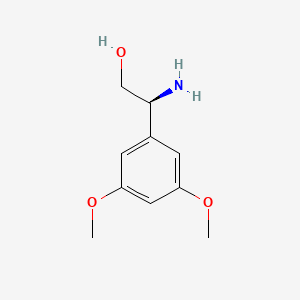
![Hexanoic acid, 6-[[[[(4-chlorophenyl)sulfonyl]amino]oxoacetyl]amino]-](/img/structure/B3178665.png)

